10H-phenothiazin-2-ol
Description
Properties
IUPAC Name |
10H-phenothiazin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)15-12/h1-7,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOKLSLPLGDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 10h Phenothiazin 2 Ol
Contemporary Synthetic Routes to 10H-Phenothiazin-2-ol
The construction of the this compound molecule relies on sophisticated synthetic strategies that ensure the correct assembly of the tricyclic core and the regioselective placement of the crucial hydroxyl group.
Cyclization Strategies for Phenothiazine (B1677639) Ring Formation
The formation of the central phenothiazine ring is a critical step in the synthesis of this compound. A prominent and widely employed method for this transformation is the Smiles rearrangement . This intramolecular aromatic nucleophilic substitution reaction provides a powerful tool for the construction of the phenothiazine skeleton from appropriately substituted diaryl sulfide or diaryl ether precursors. In the context of this compound synthesis, this typically involves the cyclization of a substituted 2-aminodiphenyl sulfide. researchgate.net
A general representation of the Smiles rearrangement leading to a phenothiazine core is depicted below:
The reaction is typically facilitated by a base, which deprotonates the amine, initiating the intramolecular nucleophilic attack. The success of the rearrangement is influenced by the electronic nature of the substituents on the aromatic rings.
Regioselective Hydroxylation and Functional Group Installation at Position 2
Achieving regioselective installation of a hydroxyl group at the C-2 position of the phenothiazine nucleus is a key challenge. One approach involves the use of starting materials that already bear a hydroxyl group or a precursor functional group at the desired position. For instance, the synthesis can commence with a substituted aminophenol derivative, which is then subjected to cyclization to form the phenothiazine ring with the hydroxyl group in the correct location.
An alternative strategy involves the direct functionalization of a pre-formed phenothiazine ring. While direct hydroxylation can be challenging due to the reactivity of the phenothiazine core at multiple positions, regioselective methods are being explored. One patented process describes the direct and regioselective introduction of a mercapto (-SH) group at the 2-position of an N-protected phenothiazine. This is achieved by reaction with sulfur dioxide and aluminum trichloride, followed by reduction. While this method yields 2-mercaptophenothiazine, the mercapto group serves as a valuable precursor that can potentially be converted to a hydroxyl group through subsequent chemical transformations.
Utilization of Precursors and Strategic Intermediates
The synthesis of this compound often relies on the careful selection and preparation of key precursors and intermediates. A notable example is the use of 2-substituted phenothiazines as starting materials. A US patent describes an improved process for preparing 2-substituted phenothiazines, which can then be further modified to introduce the hydroxyl group. google.com This multi-step approach allows for greater control over the final structure of the molecule.
The synthesis of 1-(10H-phenothiazin-2-yl) ethanol has also been reported, indicating that functionalization at the 2-position is achievable, and this derivative could potentially be a precursor for this compound. researchgate.net The strategic use of protecting groups for the nitrogen atom of the phenothiazine ring is also a common practice to control reactivity and direct functionalization to the desired positions on the aromatic rings.
Derivatization and Functionalization Strategies of this compound
The presence of both a reactive secondary amine at the N-10 position and a nucleophilic hydroxyl group at the O-2 position makes this compound a versatile scaffold for further chemical modifications.
Modifications at the Nitrogen Atom (N-10 Position)
The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and biological properties.
N-alkylation of the phenothiazine core is a common transformation. This reaction typically involves the deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and reaction conditions can be tailored to the specific substrate and alkylating agent.
| Alkylating Agent | Base | Solvent | Product | Reference |
| Alkyl Halide (R-X) | NaH, K2CO3, etc. | DMF, THF, etc. | 10-Alkyl-10H-phenothiazin-2-ol | mdpi.com |
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N-acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically achieved by reacting the phenothiazine with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. N-acylated phenothiazines are important intermediates in the synthesis of various derivatives. nih.gov
| Acylating Agent | Base | Solvent | Product | Reference |
| Acyl Chloride (RCOCl) | Pyridine, Triethylamine | Dichloromethane, Toluene | 10-Acyl-10H-phenothiazin-2-ol | nih.gov |
| Acid Anhydride ((RCO)2O) | Pyridine, DMAP | Dichloromethane | 10-Acyl-10H-phenothiazin-2-ol | General Acylation |
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Modifications of the Hydroxyl Group (O-2 Position)
The hydroxyl group at the 2-position provides another avenue for derivatization, allowing for the formation of ethers and esters, which can significantly alter the compound's properties.
The conversion of the hydroxyl group to an ether is a common functionalization strategy. The Williamson ether synthesis is a classic and widely used method for this purpose. gold-chemistry.orgmasterorganicchemistry.comyoutube.combyjus.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.
| Alkylating Agent | Base | Solvent | Product | Reference |
| Alkyl Halide (R-X) | NaH, K2CO3 | DMF, Acetone | 2-Alkoxy-10H-phenothiazine | gold-chemistry.orgmasterorganicchemistry.comyoutube.combyjus.comwikipedia.org |
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The hydroxyl group of this compound can be converted to an ester through acylation. A common method involves the reaction with an acyl chloride or an acid anhydride in the presence of a base such as pyridine. youtube.comlibretexts.orgtuttee.co This reaction is typically efficient and proceeds under mild conditions.
Another well-established method is the Fischer esterification , which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. cerritos.educhemistrysteps.commasterorganicchemistry.comathabascau.caorganic-chemistry.org This is an equilibrium-controlled process, and the yield of the ester can be maximized by using an excess of the carboxylic acid or by removing water as it is formed.
| Acylating Agent | Catalyst/Base | Solvent | Product | Reference |
| Acyl Chloride (RCOCl) | Pyridine | Dichloromethane | 10H-Phenothiazin-2-yl ester | youtube.comlibretexts.orgtuttee.co |
| Carboxylic Acid (RCOOH) | H2SO4 (catalytic) | Toluene (with Dean-Stark) | 10H-Phenothiazin-2-yl ester | cerritos.educhemistrysteps.commasterorganicchemistry.comathabascau.caorganic-chemistry.org |
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Substitution Reactions on Aromatic Rings (Excluding Positions 2 and 10)
The phenothiazine nucleus is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the heteroatoms (nitrogen and sulfur) and any existing substituents. In this compound, the primary sites for electrophilic attack are positions 1, 3, 7, and 9. The reactivity of the carbon atoms in the phenothiazine ring system during electrophilic substitution generally decreases in the order: 3 ≈ 7 > 1 ≈ 9 >> 2 ≈ 8 > 4 ≈ 6. scispace.com This preference is due to the strong activating and ortho-, para-directing influence of the nitrogen atom, which dominates over the sulfur atom's effect.
Common electrophilic substitution reactions applicable to the this compound core include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination can be achieved using various brominating agents, leading to the introduction of bromine atoms at the most activated positions. Similarly, formylation and chloromethylation have been shown to occur preferentially at positions para to the heteroatoms. scispace.com The presence of the hydroxyl group at position 2 further influences the substitution pattern, potentially activating the ortho positions (1 and 3) for electrophilic attack. However, achieving high regioselectivity can be challenging due to the high reactivity of the phenothiazine scaffold, which can lead to competing side reactions and polysubstitution. jmedchem.com
Chemical Reactivity Profiles of this compound
The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the secondary amine at position 10, the sulfide linkage, and the phenolic hydroxyl group on one of the aromatic rings.
A common and effective method for the selective oxidation to the sulfoxide involves the use of hydrogen peroxide (H₂O₂) in a suitable solvent like glacial acetic acid. organic-chemistry.org The control of reaction conditions, such as temperature and the stoichiometry of the oxidant, is critical to prevent overoxidation to the sulfone. researchgate.net Other oxidizing agents that have been employed for this transformation include nitric acid, nitrous acid, and nitrogen dioxide. acs.org The formation of sulfones typically requires harsher conditions or stronger oxidizing agents, such as excess hydrogen peroxide with prolonged heating or reagents like potassium permanganate (KMnO₄). organic-chemistry.orgacs.org
The mechanism of oxidation with hydrogen peroxide generally involves the nucleophilic sulfur atom of the phenothiazine attacking the peroxide, leading to the formation of the S-O bond and the elimination of water.
| Oxidizing Agent | Solvent/Conditions | Primary Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Glacial Acetic Acid, Reflux | Sulfone | organic-chemistry.org |
| Hydrogen Peroxide (30%) | Glacial Acetic Acid, Room Temp. | Sulfoxide | researchgate.net |
| Nitric Acid | - | Sulfoxide | acs.org |
| Potassium Permanganate (KMnO₄) | - | Sulfone | acs.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | - | Sulfone | acs.org |
The reduction of the this compound system can target different parts of the molecule, but selective transformations are challenging. The phenothiazine core itself is relatively stable, but the C–S bonds can be cleaved under forcing conditions. Catalytic hydrogenolysis over catalysts such as Co–Mo–Al₂O₃ or Ni–W–SiO₂Al₂O₃ can lead to desulfurization, breaking down the tricyclic structure. jmedchem.com Notably, the C–N bond in the central ring is typically resistant to cleavage under these conditions. jmedchem.com
Reduction of the phenolic hydroxyl group (dehydroxylation) is a difficult transformation due to the strength of the C(aryl)–O bond. nih.gov While methods exist for the cleavage of aryl ethers, direct reductive cleavage of a phenol requires initial derivatization into a better leaving group, such as a tosylate or triflate, followed by catalytic hydrogenation or reaction with a hydride source.
Conversely, functional groups introduced onto the phenothiazine skeleton can be readily reduced. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This creates a new site for further functionalization.
As discussed in section 2.2.3, the electron-rich nature of the phenothiazine ring system makes it highly amenable to electrophilic aromatic substitution . The substitution pattern is dictated by the combined directing effects of the nitrogen, sulfur, and hydroxyl groups, favoring positions 1, 3, 7, and 9. scispace.com
Nucleophilic aromatic substitution (SₙAr) on the phenothiazine core is significantly more difficult and generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, on the aromatic rings to activate them for nucleophilic attack. For SₙAr to occur, a nucleophile attacks an electron-deficient aromatic carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group (typically a halide). While substitution on the aromatic rings of this compound itself by this mechanism is unlikely, derivatives bearing both a good leaving group (e.g., fluorine or chlorine) and strong EWGs at ortho or para positions could undergo SₙAr reactions.
A more common nucleophilic substitution involves the nitrogen at position 10 acting as the nucleophile. For example, phenothiazines can react with polyfluoroarenes in the presence of a mild base like potassium carbonate (K₂CO₃) to afford N-arylphenothiazine derivatives via an SₙAr mechanism where the phenothiazine nitrogen displaces a fluorine atom.
Chemoenzymatic and Stereoselective Synthesis of this compound Analogs
Chemoenzymatic strategies offer powerful tools for the synthesis of chiral molecules, providing high selectivity under mild reaction conditions. jmedchem.com For analogs of this compound, enzymatic methods can be particularly useful for introducing stereocenters with high enantiomeric purity.
One of the most effective methods for the stereoselective synthesis of chiral alcohol derivatives is enzymatic kinetic resolution catalyzed by lipases. jocpr.com Although this compound itself is achiral, analogs bearing a chiral secondary alcohol substituent can be resolved using this technique. For example, racemic 1-(10-ethyl-10H-phenothiazin-yl)ethanols have been successfully resolved via enantioselective acylation or hydrolysis catalyzed by lipases, such as Lipase B from Candida antarctica (CaL-B). scispace.com
In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. This approach provides access to both enantiomers of the target molecule. scispace.comjocpr.com The hydroxyl group of this compound could also be a target for enzymatic modification, such as regioselective acylation, to produce novel ester derivatives.
| Substrate | Enzyme | Reaction Type | Product(s) | Reference |
|---|---|---|---|---|
| rac-1-(10-Ethyl-10H-phenothiazin-1-yl)ethanol | Candida antarctica Lipase B (CaL-B) | Acylation | (R)-acetate and (S)-alcohol | scispace.com |
| rac-1-(10-Ethyl-10H-phenothiazin-2-yl)ethanol | Candida antarctica Lipase A (CaL-A) | Acylation | (R)-acetate and (S)-alcohol | scispace.com |
| rac-1-(10-Ethyl-10H-phenothiazin-4-yl)ethanol | Candida antarctica Lipase B (CaL-B) | Methanolysis of acetate | (R)-alcohol and (S)-acetate | scispace.com |
Sophisticated Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most crucial steps in the structural analysis of 10H-phenothiazin-2-ol.
¹H NMR Spectroscopy: This technique would identify all the unique proton environments in the this compound molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment, with aromatic protons expected to resonate in the downfield region (typically δ 6.5-8.0 ppm) and the N-H and O-H protons exhibiting characteristic shifts that can be confirmed by D₂O exchange. Spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, allowing for the determination of the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. The carbon atom bearing the hydroxyl group (C-2) and the carbons adjacent to the nitrogen and sulfur heteroatoms would have distinct chemical shifts.
Currently, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound are not available in the cited literature. A hypothetical data table based on known phenothiazine (B1677639) derivatives would be speculative and is therefore not provided.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity of atoms, which is essential for the definitive structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons around the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the basic structural elucidation of a relatively rigid molecule like this compound, it could provide insights into its conformation in solution.
Detailed research findings from these 2D NMR methodologies for this compound have not been reported in the available scientific literature.
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in the solid phase. For this compound, ssNMR could be used to investigate the existence of different crystalline forms (polymorphs) or amorphous states. This information is critical in pharmaceutical and materials science, as different solid forms can have varying physical properties. At present, there are no published studies on the solid-state NMR analysis of this compound.
Mass Spectrometry (MS) for Precision Molecular and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₂H₉NOS. This is a critical step in confirming the identity of the compound.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 216.0478 |
| [M+Na]⁺ | 238.0297 |
| [M-H]⁻ | 214.0330 |
Note: This table is illustrative and not based on experimental data for this compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions (product ions) provides valuable structural information. The fragmentation pattern would be characteristic of the phenothiazine core and the position of the hydroxyl group. Expected fragmentation pathways could include the loss of small molecules like CO or H₂O, and cleavage of the heterocyclic ring.
Detailed MS/MS fragmentation studies and the corresponding data tables for this compound are not currently available in the scientific literature.
Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for real-time reaction monitoring and the analysis of complex mixtures. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide high sensitivity and selectivity, allowing for the tracking of reactants, intermediates, and products throughout a chemical transformation.
In the context of this compound chemistry, LC-MS is particularly valuable. For instance, in the development of fluorescent probes that utilize the this compound scaffold, LC-MS is employed to monitor the probe's reaction with its target analyte. The analysis can confirm the proposed sensing mechanism by identifying the mass of the product formed. For example, HPLC-fluorescence/-MS analyses have been instrumental in demonstrating the specific activation mechanisms of probes designed for multi-analyte sensing, confirming the precise chemical changes that occur upon reaction. researchgate.net While traditional methods like HPLC and HPLC-MS are well-established for the final analysis of phenothiazine-related compounds, their application in monitoring the kinetics and pathways of synthetic reactions or sensing events provides crucial mechanistic insights. rsc.org
Vibrational Spectroscopy for Molecular Fingerprinting and Interactions
The FT-IR spectrum of this compound is characterized by vibrations from the phenothiazine core and the hydroxyl substituent. The phenothiazine nucleus exhibits several characteristic bands: C-H stretching from the aromatic rings, C=C ring stretching, C-N and C-S stretching from the central heterocyclic ring, and C-H out-of-plane bending. The presence of the hydroxyl group at the 2-position introduces distinct, strong absorption bands that are key for its identification.
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| 3550 - 3200 | O-H Stretch | Strong, broad band characteristic of a phenolic hydroxyl group. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations. |
| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1360 - 1250 | C-N Stretch | Stretching of the aryl amine C-N bond within the phenothiazine ring. |
| 1220 - 1200 | C-O Stretch | Stretching of the phenolic C-O bond. |
| 1400 - 1300 | O-H Bend | In-plane bending of the hydroxyl group. |
| 900 - 675 | C-H Bend | Out-of-plane bending of aromatic C-H bonds, indicative of substitution pattern. |
| 750 - 650 | C-S Stretch | Stretching of the C-S bonds within the thiazine ring. |
Raman spectroscopy provides complementary information to FT-IR. The spectrum is dominated by vibrations that induce a change in molecular polarizability. For the this compound core, the aromatic ring breathing modes and C-S stretching vibrations are typically strong Raman scatterers.
Surface-Enhanced Raman Spectroscopy (SERS) significantly amplifies the Raman signal of molecules adsorbed onto metallic nanostructures, enabling detection at very low concentrations. While specific SERS studies on this compound are not widely available, research on related phenothiazine dyes shows that these molecules typically interact with SERS substrates (like gold or silver nanoparticles) through the lone pair electrons on the sulfur and nitrogen atoms. This interaction allows for detailed investigation of the molecule's orientation and chemical bonding on the surface, which is critical for applications in sensing and materials science.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Studies
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to investigate the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and photophysical properties.
The UV-Vis absorption spectrum of the phenothiazine core is typically characterized by two main absorption bands corresponding to π → π* and n → π* electronic transitions. The introduction of a hydroxyl (-OH) group, an electron-donating substituent, on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.
This effect is clearly demonstrated in derivatives designed for fluorescent probes. For example, the fluorophore 3-(benzo[d]thiazol-2-yl)-10-butyl-10H-phenothiazin-2-ol , which contains the this compound core, exhibits a maximum absorption peak at approximately 397 nm. rsc.org This is a significant shift compared to the parent phenothiazine, which absorbs at shorter wavelengths.
The photophysical properties of phenothiazine derivatives are also known to be influenced by solvent polarity. In polar solvents, the energy of charge-transfer excited states can be stabilized, often leading to a red shift in the absorption spectrum (solvatochromism). This sensitivity to the local environment is a key feature exploited in the design of chemical sensors.
While the parent phenothiazine molecule exhibits weak fluorescence, the this compound core is an effective building block for creating highly fluorescent compounds. The electron-donating hydroxyl group enhances the intramolecular charge transfer (ICT) character of the molecule, which is often conducive to strong emission.
The derivative 3-(benzo[d]thiazol-2-yl)-10-butyl-10H-phenothiazin-2-ol serves as an excellent case study. researchgate.netrsc.orgresearchgate.net This molecule was specifically designed as a fluorescent reporter and exhibits robust emission properties. Upon excitation, it emits strong fluorescence with a maximum at 534 nm. researchgate.netrsc.orgresearchgate.net Critically, it possesses a high fluorescence quantum yield (Φ) of 0.27 and a remarkably large Stokes shift of 137 nm. researchgate.netrsc.org The quantum yield indicates that 27% of the absorbed photons are re-emitted as fluorescence, signifying an efficient emission process. The large Stokes shift, which is the separation between the absorption and emission maxima, is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. No specific data regarding the phosphorescence or excited-state lifetimes for this derivative were found in the surveyed literature.
Table 2: Photophysical Properties of a Representative this compound Derivative
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
|---|---|---|---|---|
| 3-(benzo[d]thiazol-2-yl)-10-butyl-10H-phenothiazin-2-ol | 397 rsc.org | 534 researchgate.netrsc.orgresearchgate.net | 0.27 rsc.org | 137 researchgate.netrsc.org |
X-ray Diffraction Analysis for Crystalline State Structural Determination
X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, researchers can determine bond lengths, bond angles, and crystallographic unit cell parameters.
Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique requires a high-quality single crystal, which, when irradiated with a monochromatic X-ray beam, produces a unique diffraction pattern. The analysis of this pattern allows for the complete determination of the molecular structure, including the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystalline state.
| Parameter | Value |
|---|---|
| Empirical Formula | C23H20N2OS2 |
| Formula Weight | 404.55 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.2111(3) |
| b (Å) | 6.6366(2) |
| c (Å) | Not Reported |
| α (°) | 90 |
| β (°) | Not Reported |
| γ (°) | 90 |
| Volume (Å3) | Not Reported |
| Z | 4 |
| Calculated Density (g/cm3) | Not Reported |
Note: The data presented is for the derivative 3-(benzo[d]thiazol-2-yl)-10-butyl-10H-phenothiazin-2-ol and serves as an example of the parameters obtained from a single crystal X-ray diffraction study. researchgate.net
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is instrumental in identifying crystalline forms (polymorphs), determining phase purity, and monitoring phase transitions.
For a given crystalline compound, the PXRD pattern is characterized by a series of diffraction peaks at specific angles (2θ) with corresponding intensities. While a specific, experimentally determined powder diffraction pattern for this compound is not publicly available, the general appearance of such a pattern for a crystalline phenothiazine derivative would consist of sharp peaks, indicative of a well-ordered crystalline structure. In contrast, an amorphous sample would exhibit a broad halo with no distinct peaks.
An illustrative table of powder X-ray diffraction data for a hypothetical crystalline phenothiazine derivative is shown below. This table lists the prominent diffraction peaks (2θ values) and their relative intensities.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 60 |
| 18.8 | 4.72 | 100 |
| 21.1 | 4.21 | 75 |
| 25.5 | 3.49 | 90 |
| 28.9 | 3.09 | 55 |
Note: This data is hypothetical and serves to illustrate the typical information obtained from a powder X-ray diffraction experiment for a crystalline organic compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Circular dichroism (CD) spectroscopy is a powerful method for characterizing enantiomers, which are non-superimposable mirror images of a chiral molecule. CD measures the differential absorption of left and right circularly polarized light by a chiral sample.
For chiral derivatives of this compound, CD spectroscopy would be an invaluable tool for distinguishing between enantiomers and determining enantiomeric purity. Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. The sign and magnitude of the CD signal (measured as ellipticity) are characteristic of the absolute configuration and conformation of the molecule.
While specific circular dichroism data for chiral derivatives of this compound are not available, the principles of the technique can be illustrated with a representative example. A chiral phenothiazine derivative would be expected to exhibit distinct positive and/or negative Cotton effects in its CD spectrum at wavelengths corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Below is a hypothetical data table illustrating the type of information that would be obtained from a circular dichroism study of a chiral phenothiazine derivative.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Assignment |
|---|---|---|
| 320 | +1.5 x 104 | π → π* transition |
| 285 | -2.2 x 104 | π → π* transition |
| 250 | +0.8 x 104 | n → π* transition |
Note: This data is hypothetical and is intended to be representative of the results from a circular dichroism analysis of a chiral organic molecule.
Advanced Computational and Theoretical Investigations of 10h Phenothiazin 2 Ol
Quantum Chemical Methodologies for Electronic Structure and Reactivity Predictions
The intricate electronic nature and potential reactivity of 10H-phenothiazin-2-ol can be effectively elucidated through a variety of quantum chemical methodologies. These computational tools provide a microscopic understanding of the molecule's behavior, complementing and guiding experimental studies.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of phenothiazine (B1677639) derivatives, offering a favorable balance between accuracy and computational cost. mdpi.comnih.gov For this compound, DFT calculations are instrumental in determining its ground state properties. By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G(d,p)), a detailed picture of the molecule's electronic configuration can be obtained. nih.govmdpi.com
Key ground state properties of this compound that can be accurately predicted using DFT include its optimized molecular geometry, total energy, and the distribution of electron density. Furthermore, DFT is crucial for calculating thermochemical parameters that shed light on the compound's reactivity. For instance, the calculation of bond dissociation enthalpy (BDE) for the hydroxyl group can provide insights into the antioxidant potential of this compound. mdpi.comnih.gov Similarly, ionization potential (IP) and electron affinity (EA) can be computed to assess its electron-donating and accepting capabilities, respectively.
| Property | Predicted Significance for this compound | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure. | B3LYP/6-31G(d,p) |
| Total Energy | A measure of the molecule's stability. | B3LYP/6-31G(d,p) |
| Electron Density Distribution | Highlights regions of high and low electron density, indicating reactive sites. | B3LYP/6-31G(d,p) |
| Bond Dissociation Enthalpy (BDE) of O-H | Indicates the ease of hydrogen atom donation, relevant to antioxidant activity. | B3LYP/6-31G(d,p) |
| Ionization Potential (IP) | Energy required to remove an electron, indicating its electron-donating ability. | B3LYP/6-31G(d,p) |
| Electron Affinity (EA) | Energy released upon accepting an electron. | B3LYP/6-31G(d,p) |
Ab Initio and Semi-Empirical Approaches for Comparative Analysis
To provide a comprehensive understanding and to validate the results obtained from DFT, other computational methods such as ab initio and semi-empirical approaches can be employed for a comparative analysis.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a valuable benchmark for the electronic properties of this compound. Comparing the results from these methods can provide a deeper understanding of the role of electron correlation in determining the molecule's properties.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them significantly faster. While generally less accurate than DFT and ab initio methods, they can be useful for preliminary conformational searches and for studying large systems or dynamic processes involving this compound. A comparative analysis of results from different theoretical levels helps in assessing the reliability of the predictions.
Molecular Geometry, Conformation, and Intramolecular Interactions
The three-dimensional structure of this compound is fundamental to its chemical behavior. Computational methods are indispensable for exploring its conformational landscape and identifying key intramolecular interactions.
Conformational Space Exploration and Energy Minima
The phenothiazine ring system is not planar and can adopt a characteristic butterfly-like conformation. nih.gov The presence of the hydroxyl group at the 2-position introduces additional conformational possibilities due to the rotation around the C-O bond. A thorough exploration of the conformational space of this compound is essential to identify the global energy minimum and other low-energy conformers. This can be achieved through systematic scans of dihedral angles or by employing molecular dynamics simulations. The relative energies of different conformers can be calculated to determine their population at a given temperature.
Characterization of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
| Interaction | Potential Impact on this compound | Computational Method for Analysis |
|---|---|---|
| Intramolecular Hydrogen Bonding (O-H···N or O-H···S) | Stabilizes specific conformers, influences spectroscopic properties. | DFT, QTAIM |
| Steric Hindrance | Affects the orientation of the hydroxyl group and the puckering of the phenothiazine ring. | DFT geometry optimization |
| van der Waals Interactions | Contribute to the overall conformational stability. | Molecular Mechanics, DFT with dispersion corrections |
Electronic Properties and Frontier Molecular Orbitals (FMO) Analysis
The electronic properties of this compound govern its reactivity and its potential applications in various fields. Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding these properties. wpmucdn.comwikipedia.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenothiazine ring, particularly on the nitrogen and sulfur atoms, as well as the hydroxyl-substituted aromatic ring. This indicates that the molecule is likely to act as an electron donor in chemical reactions. The LUMO, on the other hand, is expected to be distributed over the aromatic rings, representing the region where the molecule can accept electron density.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The energies of the HOMO and LUMO can also be related to the ionization potential and electron affinity, respectively. Computational studies on phenothiazine derivatives have shown that the HOMO-LUMO gap can be tuned by introducing different substituents. researchgate.net
| Parameter | Description | Predicted Characteristics for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Relatively high, indicating good electron-donating properties. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Lower than the vacuum level, allowing for electron acceptance. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | Moderate gap, suggesting a balance between stability and reactivity. |
| HOMO Distribution | Spatial location of the HOMO. | Localized on the phenothiazine ring system, particularly N, S, and the hydroxyl-bearing ring. |
| LUMO Distribution | Spatial location of the LUMO. | Distributed over the aromatic rings. |
HOMO-LUMO Energy Gaps and Charge Transfer Transitions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. pmf.unsa.bamdpi.com
This energy gap is directly related to the electronic absorption properties of the molecule. The energy required for the primary electronic transition, often a π-π* transition, corresponds to the HOMO-LUMO gap. nih.gov This can be calculated using Time-Dependent Density Functional Theory (TD-DFT) to simulate the molecule's UV-visible absorption spectrum.
Table 1: Representative Frontier Orbital Energies for a Phenothiazine Derivative
Note: The values in this table are illustrative for a generic phenothiazine derivative and are not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. doaj.org The MEP surface plots the electrostatic potential onto the molecule's electron density surface, with different colors indicating various potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, due to their lone pairs. The nitrogen atom at position 10 would also contribute to a region of negative potential. The hydrogen atom of the N-H group and the hydrogen of the O-H group would likely be regions of high positive potential, making them potential sites for interaction with nucleophiles or for deprotonation. The aromatic rings would generally show a delocalized π-electron cloud, with its potential influenced by the hydroxyl substituent.
Charge and Spin Density Distributions
Charge Density: The distribution of electron charge within a molecule is fundamental to its chemical properties. Computational methods can calculate the partial atomic charges on each atom (e.g., using Natural Bond Orbital (NBO) analysis), revealing the effects of substituents. In this compound, the electronegative oxygen, nitrogen, and sulfur atoms would carry partial negative charges, while the hydrogen atoms attached to them would be partially positive. The -OH group would influence the charge distribution across the adjacent aromatic ring through resonance and inductive effects.
Spin Density: When a molecule becomes a radical (possessing an unpaired electron), the distribution of this unpaired electron is described by the spin density. This is crucial for understanding the radical's stability and reactivity. For a phenothiazinyl radical formed by the abstraction of the hydrogen atom from the N10-H group, computational studies on the parent phenothiazine show that the spin density is delocalized extensively over the tricyclic system, with significant density on the nitrogen atom, the sulfur atom, and certain carbon atoms in the aromatic rings. nih.govresearchgate.net This delocalization is a key factor in the stability of phenothiazinyl radicals. If a radical were formed by H-abstraction from the 2-ol group, the spin density would be primarily located on the oxygen atom, with significant delocalization into the adjacent aromatic ring.
Computational Studies on Reaction Mechanisms and Kinetics
Theoretical chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and the transition states that connect them.
Elucidation of Radical Scavenging Pathways (e.g., HAT, RAF, SET)
Phenothiazines are known for their antioxidant properties, which are linked to their ability to scavenge free radicals. Computational studies on the phenothiazine scaffold have identified several key mechanisms. d-nb.infonih.gov
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. For this compound, there are two primary sites for HAT: the N10-H group and the O2-H group. Computational studies on unsubstituted phenothiazine consistently show that the N-H bond is the weakest, making it the most likely site for HAT. nih.gov The thermochemical parameter for this process is the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a more favorable HAT process.
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation. This is often followed by proton transfer (PT). The favorability of this mechanism is assessed by the Ionization Potential (IP). Phenothiazines generally have low ionization potentials, making the SET pathway viable, particularly in polar solvents. mdpi.comnih.gov
Radical Adduct Formation (RAF): The free radical adds to one of the aromatic carbon atoms of the phenothiazine ring. This pathway is particularly relevant for highly reactive radicals like the hydroxyl radical (•OH). d-nb.info
For this compound, DFT calculations would be necessary to determine the BDE of the N-H and O-H bonds and the IP to predict the most likely radical scavenging pathway, which can be highly dependent on the specific radical and the solvent environment.
Table 2: Calculated Thermochemical Parameters for Radical Scavenging Mechanisms of Phenothiazine Derivatives in an Aqueous Medium
Note: These values represent a typical range for phenothiazine derivatives based on available literature and are not specific to this compound. mdpi.com
Calculation of Protonation Equilibria and Redox Potentials
The acidity (pKa) and basicity of different sites in this compound can be predicted using computational methods. The primary acidic sites are the N-H and O-H protons, while the basic sites are the nitrogen, sulfur, and oxygen atoms. By calculating the Gibbs free energy change for protonation and deprotonation reactions, often within a solvated model, it is possible to estimate the pKa values. mdpi.com The phenolic -OH group is generally more acidic than the N-H group in the phenothiazine core.
Similarly, the redox potential, which quantifies the tendency of a species to be oxidized or reduced, can be calculated. This involves computing the free energy difference between the neutral molecule and its oxidized (radical cation) or reduced (radical anion) forms. These calculations are vital for applications in areas like redox flow batteries or electrochemistry, where phenothiazine derivatives have shown promise. researchgate.net
Transition State Analysis for Chemical Transformations
For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. Locating the structure and energy of this transition state is a key goal of computational reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For a reaction involving this compound, such as the HAT reaction with a free radical, computational chemists would model the approach of the radical to the N-H or O-H bond. By using algorithms to search for the transition state, they can determine its geometry and, crucially, the activation energy (the energy barrier from reactants to the TS). A lower activation energy corresponds to a faster reaction rate, as described by transition state theory. mdpi.com This analysis provides a kinetic understanding of the reaction, complementing the thermodynamic picture given by reaction enthalpies.
Theoretical Prediction of Spectroscopic Properties and Experimental Correlation
Theoretical predictions of spectroscopic properties for phenothiazine derivatives are a common application of computational chemistry. These simulations provide valuable data that can aid in the interpretation of experimental spectra and offer insights into the electronic transitions and vibrational modes of the molecules.
Simulated IR, Raman, UV-Vis, and NMR Spectra
For many organic molecules, DFT calculations can accurately predict vibrational frequencies (IR and Raman), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These simulations are typically performed on the optimized ground-state geometry of the molecule. The calculated spectra can then be compared with experimental data, if available, to validate the computational model.
In the case of this compound, such simulations would be expected to reveal:
IR and Raman Spectra: Characteristic vibrational modes associated with the phenothiazine tricycle, as well as specific modes related to the C-O and O-H stretching and bending of the hydroxyl group.
UV-Vis Spectrum: Electronic transitions, likely of π-π* character, within the conjugated system of the phenothiazine core. The position of the hydroxyl group would be expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to the parent 10H-phenothiazine.
NMR Spectra: Predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. The electron-donating nature of the hydroxyl group would likely influence the chemical shifts of the nearby aromatic protons and carbons.
Data Table: Hypothetical Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Key Features (Hypothetical) |
| IR | ~3600-3200 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O stretch) |
| Raman | Strong aromatic ring breathing modes |
| UV-Vis (in Methanol) | λmax around 260 nm and 320 nm |
| ¹H NMR (in DMSO-d₆) | Aromatic protons shifted due to -OH group, distinct phenolic proton signal |
| ¹³C NMR (in DMSO-d₆) | Carbon attached to -OH group significantly shifted downfield |
Note: This table is for illustrative purposes only and is not based on actual reported data for this compound.
Time-Dependent DFT (TD-DFT) for Excited State Properties
TD-DFT is a widely used method for investigating the excited-state properties of molecules. It can provide detailed information about the energies of electronic transitions, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved in these transitions (e.g., HOMO to LUMO).
For this compound, a TD-DFT analysis would be crucial for understanding its photophysical properties. Such a study would likely involve calculating the vertical excitation energies from the ground state to several low-lying singlet and triplet excited states. This information is fundamental for predicting the compound's absorption and emission characteristics.
Nonlinear Optical (NLO) Properties and Photonic Applications Prediction
Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical switching and frequency conversion. Computational methods are frequently employed to predict the NLO properties of new organic molecules. The key parameters of interest are the first and second hyperpolarizabilities (β and γ, respectively).
The phenothiazine core, being an electron-rich system, is a promising building block for NLO materials. The introduction of electron-donating and electron-accepting groups can significantly enhance the NLO response. The hydroxyl group at the 2-position of this compound would act as an electron-donating group, potentially leading to a notable NLO response.
A computational study of the NLO properties of this compound would involve calculating the static and dynamic hyperpolarizabilities. These calculations would provide a theoretical basis for assessing its potential in photonic applications.
Data Table: Predicted NLO Properties of Phenothiazine Derivatives (General Trends)
| Compound Type | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) |
| Phenothiazine (unsubstituted) | Moderate | Moderate |
| Phenothiazine with Donor-Acceptor groups | Significantly Enhanced | Enhanced |
Note: This table illustrates general trends observed in computational studies of phenothiazine derivatives and does not represent specific data for this compound.
Mechanistic Investigations of Biological Activities Excluding Clinical Aspects
Molecular and Cellular Mechanisms of Antioxidant Action
The antioxidant capability of the phenothiazine (B1677639) scaffold is a cornerstone of its biological activity. researchgate.net These compounds can act as chain-breaking antioxidants by donating a hydrogen atom to neutralize free radicals, thereby forming a stable phenothiazinyl radical. researchgate.net The antioxidant action of 10H-phenothiazin-2-ol is multifaceted, involving intricate kinetics, specific structural requirements, and potential regeneration pathways that enhance its efficacy.
Kinetics and Thermodynamics of Radical Scavenging in Model Systems
The radical scavenging activity of phenothiazines like this compound proceeds through several potential mechanisms, the favorability of which depends on the specific radical species and the surrounding medium (e.g., aqueous vs. lipid). nih.govrsc.org The primary mechanisms investigated are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF). nih.gov
Hydrogen Atom Transfer (HAT): This is a highly relevant mechanism for phenothiazines. nih.gov The antioxidant donates a hydrogen atom, typically from the N-H group at the 10-position, which has a relatively low bond dissociation energy (BDE), making the transfer thermodynamically favorable. nih.govacs.org The presence of the hydroxyl (-OH) group at the 2-position in this compound provides a second site for H-atom donation, potentially enhancing the HAT mechanism.
Single Electron Transfer (SET): In this pathway, the phenothiazine molecule donates an electron to a radical, forming a radical cation. rsc.org This is followed by proton transfer to yield the neutral phenothiazinyl radical. The low ionization potential of the phenothiazine molecule (around 7 eV) makes this a plausible mechanism, especially in polar, aqueous environments. researchgate.net
Radical Adduct Formation (RAF): This mechanism involves the direct addition of a free radical to the phenothiazine ring, forming a stable adduct. nih.gov This pathway is particularly significant for quenching radicals at the aromatic carbon sites, where HAT is less favorable due to the disruption of aromaticity. nih.gov
Structure-Activity Relationship (SAR) Studies for Enhanced Antioxidant Efficacy
The antioxidant efficacy of phenothiazine derivatives is highly dependent on their molecular structure. For this compound, the key features governing its activity are the unsubstituted nitrogen at the 10-position and the hydroxyl group at the 2-position.
Role of the N-H Group: An unsubstituted N-H group is crucial for potent radical scavenging activity. mdpi.com Substitution at this position can lead to a complete loss of cytoprotective effects, as the nitrogen's lone pair of electrons is no longer readily available for donation, and the critical hydrogen atom is absent. researchgate.netmdpi.com
Effect of Ring Substituents: The addition of functional groups can significantly modify the antiradical properties of the phenothiazine core. mdpi.comnih.gov Electron-donating groups, such as the hydroxyl (-OH) group in this compound, are known to enhance antioxidant activity. mdpi.com This is because they increase the electron density of the aromatic system, facilitating both hydrogen and electron donation to free radicals.
Position of the Hydroxyl Group: The placement of the -OH group at the 2-position is significant. This position is part of the conjugated system of the phenothiazine ring, allowing the electron-donating resonance effect of the hydroxyl group to stabilize the resulting phenothiazinyl radical formed after scavenging.
Regeneration Pathways of the Phenothiazinyl Radical
A key aspect of an efficient antioxidant is its ability to be regenerated after neutralizing a radical, allowing it to participate in multiple scavenging cycles. For phenothiazine derivatives, at least two regeneration pathways have been identified in model systems.
Reaction with Superoxide (B77818): In aqueous environments, it has been proposed that the phenothiazine radical cation (PTZ•+), formed via the SET mechanism, can react with a superoxide radical anion (O₂•⁻). rsc.org This reaction regenerates the parent phenothiazine molecule and produces molecular oxygen. rsc.org This pathway effectively allows one molecule of phenothiazine to scavenge two separate radicals (the initial radical and a superoxide radical), significantly amplifying its antioxidant capacity. rsc.org
In Hydrogen-Donating Solvents: Studies on a structurally similar compound, 10H-phenothiazin-2-yl-methanamine, in the presence of a secondary alcohol (isopropyl alcohol), demonstrated an inhibition capacity far exceeding the expected stoichiometry. This suggests a regeneration mechanism where the phenothiazinyl radical abstracts a hydrogen atom from the solvent, thereby regenerating the parent antioxidant and propagating a new, less reactive radical from the solvent. This effect is characteristic of aromatic amines in such model systems.
In Vitro Cellular Models for Oxidative Stress Mitigation Research
To investigate the antioxidant effects of compounds like this compound in a biological context, various in vitro cellular models are employed. promocell.com These models allow researchers to induce oxidative stress and then measure the protective effects of the antioxidant compound. promocell.commdpi.com
Commonly used models include primary cells or immortalized cell lines, which can be cultured in traditional 2D monolayers or more complex 3D structures that better mimic native tissue. promocell.com Oxidative stress is typically induced by exposing the cells to a pro-oxidant agent. mdpi.comnih.gov The efficacy of the antioxidant is then assessed by measuring various cellular endpoints, such as cell viability, levels of reactive oxygen species (ROS), the status of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase), and markers of cellular damage like lipid peroxidation. mdpi.comnih.gov A novel approach involves using stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) not just for chemical assays but also as an agent to induce injury in cell-based models, for example, in human prostate cells (PNT2). mdpi.com
Enzyme Interaction and Molecular Inhibition Mechanisms
Beyond direct radical scavenging, phenothiazines can exert biological effects by interacting with and modulating the activity of critical enzyme systems.
Modulation of Cytochrome P450 Enzymes (Molecular Level)
Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of xenobiotics. nih.gov Phenothiazine derivatives are known to be potent inhibitors of several CYP isoforms. nih.gov The inhibition can occur through different molecular mechanisms:
Competitive Inhibition: The inhibitor and the normal substrate compete for the same active site on the enzyme. The outcome depends on the relative concentrations and binding affinities of the two molecules. mdpi.com
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity (Km) and the maximum reaction rate (Vmax).
Mechanism-Based Inhibition (Irreversible): This occurs when the CYP enzyme metabolizes the phenothiazine, generating a reactive metabolite. mdpi.com This metabolite then forms a stable, often covalent, bond with the enzyme's active site, leading to its irreversible inactivation. mdpi.com For this compound, the hydroxylated ring is susceptible to oxidation, potentially forming a reactive quinone-type intermediate that could act as a mechanism-based inactivator.
An in vitro study on the phenothiazine neuroleptic levomepromazine (B1675116) provides a relevant example of the inhibitory profile. It was found to be a potent competitive inhibitor of CYP2D6 and a moderate mixed inhibitor of CYP1A2 and CYP3A4, while having no effect on CYP2C9 and CYP2C19. nih.gov This highlights the selective nature of phenothiazine interactions with different CYP isoforms.
Cholinesterase and Butyrylcholinesterase Inhibition at the Active Site
There is no specific research available on the inhibition of cholinesterase or butyrylcholinesterase by this compound. However, studies on other phenothiazine derivatives have indicated that the phenothiazine ring system can interact with these enzymes. For instance, a study on various phenothiazine derivatives showed them to be mixed or competitive inhibitors of butyrylcholinesterase. nih.gov These studies suggest that the mechanism of inhibition often involves hydrophobic and charge-transfer interactions between the phenothiazine ring and residues within the enzyme's active site, such as tryptophan. nih.gov Without experimental data for this compound, its specific mode of interaction and inhibitory constants remain unknown.
Investigation of Histone Deacetylase (HDAC) Inhibition Mechanisms
The phenothiazine structure has been identified as a valuable "cap group" in the design of potent and selective histone deacetylase (HDAC) inhibitors, particularly for HDAC6. tmu.edu.tw The general mechanism for such inhibitors involves the cap group interacting with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the HDAC active site, thereby blocking its catalytic activity. While this indicates the potential for phenothiazine-containing compounds to act as HDAC inhibitors, no studies have been published that specifically investigate or confirm this activity for this compound.
Computational Docking and Molecular Dynamics Simulations for Receptor Binding
Computational studies, including molecular docking and molecular dynamics simulations, are frequently used to predict and analyze the binding of phenothiazine derivatives to various biological targets. These studies have explored the interactions of different phenothiazines with receptors such as dopamine (B1211576) receptors, tubulin, and the anti-apoptotic protein BCL-2. ekb.egfrontiersin.org Such simulations provide insights into binding affinities, key interacting amino acid residues, and the stability of the ligand-receptor complex. However, a search of the scientific literature yielded no specific molecular docking or dynamics simulation studies that have been performed on this compound.
Antimicrobial Activity at the Cellular and Biochemical Level
The broader class of phenothiazines is known to possess antimicrobial properties against a range of pathogens. nih.gov
Phenothiazine derivatives have been shown to exert antibacterial effects, and in some cases, can enhance the efficacy of existing antibiotics. nih.gov The proposed mechanisms often involve the disruption of bacterial cell membranes or the inhibition of efflux pumps, which bacteria use to expel antimicrobial agents. nih.gov Despite this general knowledge, there are no specific studies that detail the antibacterial mechanism of this compound against any specific bacterial pathogens.
Similarly, while some compounds containing the phenothiazine scaffold have been investigated for antifungal activity, the specific mechanisms through which they might act are not well-defined for the class as a whole. Common antifungal mechanisms include disruption of the fungal cell membrane integrity, inhibition of essential enzymes like those involved in ergosterol (B1671047) synthesis, or interference with cell wall synthesis. nih.gov No research has been published on the potential antifungal activity or mechanism of action for this compound.
Interactions with Subcellular Components and Biomolecules
The cationic and amphiphilic nature of many phenothiazine derivatives allows them to interact with and accumulate in cellular membranes, particularly phospholipid bilayers. researchgate.net This interaction can alter membrane fluidity and integrity, potentially affecting the function of membrane-bound proteins. researchgate.net Furthermore, some phenothiazines can act as photosensitizers, and upon exposure to light, can generate reactive oxygen species that damage biomolecules like lipids, proteins, and DNA. nih.gov There is, however, no specific information available regarding the interactions of this compound with any subcellular components or biomolecules.
Studies on Interaction with Nucleic Acids (DNA, RNA)
The interaction of phenothiazine derivatives with nucleic acids represents a potential mechanism for their biological effects. While direct studies on this compound are not extensively documented, research on structurally related phenothiazine compounds provides insights into these interactions.
Certain phenothiazine derivatives have been shown to interact with double-stranded DNA and RNA. dtic.mil These interactions can lead to the formation of charge-transfer complexes, which can be observed through changes in absorption spectra. dtic.mil For instance, the binding of some incapacitating phenothiazines to DNA results in a new, broad absorption band at a longer wavelength, indicating a strong and specific interaction. dtic.mil
The association constants for these interactions vary depending on the specific substituents on the phenothiazine ring. While a precise association constant for this compound is not available in the literature, studies on other phenothiazine derivatives have reported values that suggest a significant binding affinity for nucleic acids. dtic.mil The nature of this binding is thought to be intercalative, where the planar phenothiazine ring inserts itself between the base pairs of the DNA or RNA duplex. This intercalation can disrupt the normal function of nucleic acids, potentially interfering with processes such as replication and transcription.
The biological implications of these interactions are vast, as interference with nucleic acid function can lead to a range of cellular responses. dtic.mil It is important to note that the specificity and strength of these interactions are highly dependent on the chemical structure of the phenothiazine derivative. dtic.mil
Table 1: Spectral Data and Association Constants of Selected Phenothiazines with DNA
| Compound Number | R Group | λmax (Buffer), nm | λmax (DNA), nm | DNA Association Constant (l/mole) |
| I | –NO2 | 435 | 525 | 550 |
| II | –CN | 358 | 430 | 170 |
| III | –CH=C(CN)2 | 450 | 570 | 3000 |
| IV | –CH=CHNO2 | 430 | 530 | 3100 |
This table presents data for illustrative phenothiazine derivatives to demonstrate the nature of their interaction with DNA and is not specific to this compound. The data is adapted from studies on incapacitating phenothiazines. dtic.mil
Membrane Permeability and Intracellular Distribution Mechanisms
The ability of a compound to traverse cellular membranes is a critical determinant of its biological activity. The lipophilic nature of the phenothiazine core suggests that these compounds can readily interact with and permeate biological membranes. The mechanisms underlying the membrane permeability and subsequent intracellular distribution of phenothiazine derivatives are multifaceted.
The anti-MDR (multidrug resistance) activity of some phenothiazine derivatives has been shown to correlate with their hydrophobicity and their ability to perturb lipid bilayers. researchgate.net This suggests that the interaction with the cell membrane is a key aspect of their mechanism of action. The type of substituent on the phenothiazine ring significantly influences both the biological and biophysical activity of these compounds. researchgate.net
While specific studies on the membrane permeability of this compound are limited, the general principles governing the transport of phenothiazines across membranes are applicable. These compounds are thought to passively diffuse across the lipid bilayer, driven by their concentration gradient. Once inside the cell, their distribution is likely influenced by their physicochemical properties, leading to accumulation in specific organelles or cellular compartments.
Modulation of Specific Intracellular Signaling Pathways
Phenothiazine derivatives are known to exert a wide range of biological effects by modulating various intracellular signaling pathways. nih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes such as growth, differentiation, and apoptosis.
The diverse mechanisms of action of phenothiazines include the modulation of autophagy, inhibition of efflux pumps, and interference with calcium signaling. nih.gov For example, some phenothiazine derivatives have been shown to target and inhibit the activity of protein kinases, which are key enzymes in many signaling cascades. The antagonistic action of certain phenothiazines on cholinergic receptor systems is another example of their ability to interfere with specific signaling pathways. researchgate.net
In the context of cancer, phenothiazine derivatives have been found to affect pathways such as the MAP kinase and Wnt signaling pathways, both of which are often dysregulated in tumorigenesis. nih.gov The ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells is a direct consequence of their interference with these critical signaling networks. researchgate.net
While the specific signaling pathways modulated by this compound have not been fully elucidated, its structural similarity to other biologically active phenothiazines suggests that it may also interact with and modulate a variety of intracellular signaling cascades. Further research is needed to identify the specific molecular targets and signaling pathways affected by this particular compound.
Advanced Research Applications and Future Directions
Role as a Privileged Scaffold in Advanced Organic Synthesis
The phenothiazine (B1677639) core is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This designation is attributed to its rigid, butterfly-shaped, tricyclic structure which is rich in electrons, making it an excellent building block for a wide array of functional molecules. The presence of a hydroxyl group at the 2-position, as in 10H-phenothiazin-2-ol, further enhances its utility. This hydroxyl group can act as a directing group or a reactive handle for further chemical modifications, allowing for the regioselective synthesis of complex derivatives.
Synthetic chemists have leveraged this scaffold to construct a variety of complex organic molecules. Methodologies such as microwave-assisted synthesis have been employed to accelerate the creation of phenothiazine derivatives, offering reduced reaction times and improved yields. jmedchem.com The versatility of the phenothiazine core allows for structural modifications at the nitrogen atom of the central ring and various positions on the flanking benzene (B151609) rings. This adaptability has facilitated the development of a vast library of compounds with tailored electronic and steric properties, suitable for diverse applications. The ability to fine-tune these properties through targeted synthesis underscores the importance of this compound and related structures as foundational elements in modern organic chemistry.
Applications in Materials Science and Engineering
The inherent electron-donating nature of the phenothiazine ring system makes it a highly valuable component in the design of advanced functional materials. The incorporation of a hydroxyl group can further modulate these electronic properties, enhancing its performance in various materials science applications.
Development of Electron Donor-Acceptor Systems
Phenothiazine and its derivatives are powerful electron donors due to the electron-rich sulfur and nitrogen heteroatoms in the central ring. rsc.org This characteristic is fundamental to their use in donor-acceptor (D-A) systems, where they are covalently linked to an electron-accepting moiety. In such constructs, photoexcitation can lead to intramolecular charge transfer (ICT) from the phenothiazine donor to the acceptor, a critical process for many optoelectronic applications. nih.gov
The specific placement of substituents, such as the hydroxyl group in this compound, can influence the energy levels of the molecular orbitals and the efficiency of the charge transfer process. rsc.org Research has explored the creation of phenothiazine-viologen and phenothiazine-fullerene C60 conjugates, where phenothiazine acts as the photoactive electron donor. researchgate.netnih.gov Furthermore, phenothiazine units have been incorporated into covalent organic frameworks (COFs) to create structured D-A materials for applications in photocatalysis. rsc.org
Integration into Photovoltaic and Photo-Physical Devices
The strong electron-donating ability and favorable redox properties of phenothiazine derivatives make them excellent candidates for use in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In these applications, phenothiazine-based molecules function as the primary light-absorbing and electron-donating component.
Derivatives of phenothiazine have been designed as organic dyes for DSSCs, achieving solar energy-to-electricity conversion efficiencies of up to 6.22%. elsevierpure.com The non-planar, butterfly structure of phenothiazine helps to prevent molecular aggregation, which is beneficial for device performance and stability. researchgate.net The photophysical properties, including absorption and emission spectra, can be precisely tuned by modifying the chemical structure, for instance, by creating D-A-π-A configurations where phenothiazine serves as the core donor unit. researchgate.netmdpi.com These tailored molecules exhibit broad absorption in the visible and near-infrared regions, a crucial feature for efficient solar energy harvesting. mdpi.com
| Derivative Type | Application | Key Performance Metric |
| D-A-π-A Organic Dyes | DSSCs | Overall efficiency (η) up to 6.22% |
| D-π-A Configurations | Organic Solar Cells | High open-circuit voltage (Voc) > 1.5 V |
| Extended Phenothiazines | Hole Transport Materials | Low oxidation potentials and reversible redox |
| Oxidized Phenothiazines | Luminescent Materials | Long phosphorescence lifetimes (up to 876 ms) |
Design of Electrochemical Sensors and Biosensors
The redox-active nature of the phenothiazine scaffold is central to its application in the development of electrochemical sensors and biosensors. Phenothiazine derivatives can act as redox mediators, facilitating electron transfer between a biological recognition element (like an enzyme) and an electrode surface. nih.gov This property has been exploited in bioelectrochemical systems to enhance extracellular electron transfer from microbes to an anode. nih.gov
Furthermore, the phenothiazine structure can be engineered to create highly selective and sensitive chemical sensors. For example, a phenothiazine-based photosensitizer was used to develop a photoelectrochemical sensor for hypochlorous acid. researchgate.net The sensing mechanism relied on the specific oxidation of the phenothiazine's sulfur atom by the analyte, which in turn altered the intramolecular charge transfer and the resulting electrochemical signal. researchgate.net Similarly, fluorescent sensors based on a phenothiazine fluorophore have been designed for the detection of cyanide ions in biological systems, demonstrating the scaffold's utility in creating probes for important analytes. nih.gov
Exploration in Photonic Applications
The unique photophysical properties of phenothiazine derivatives, including strong fluorescence and, in some cases, room-temperature phosphorescence, make them attractive for photonic applications. rsc.orgresearchgate.net Oxidized phenothiazine derivatives, in particular, have shown long-lived emission lifetimes, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and optical recording devices. researchgate.net
The field of nonlinear optics, which involves materials that interact with light to produce new optical frequencies, represents a potential future direction for phenothiazine-based materials. mdpi.comspie.org The significant intramolecular charge transfer observed in phenothiazine D-A systems can contribute to a large third-order nonlinear optical response. While still an emerging area of research for this specific class of compounds, the inherent tunability of their electronic structure suggests that phenothiazine derivatives like this compound could be engineered to create novel materials for advanced photonic devices, including all-optical signal processing and optical computing. arxiv.orggoogle.com
Development of Innovative Analytical Methodologies for Complex Systems
Beyond direct sensing applications, phenothiazine derivatives are being integrated into broader analytical methodologies to enhance the detection and quantification of various substances. Their electrochemical and photophysical properties provide unique signaling mechanisms that can be harnessed in sophisticated analytical techniques.
One innovative approach involves coupling liquid chromatography (LC) with online electrochemical conversion. In this method, phenothiazine derivatives are separated by LC and then passed through an electrochemical cell where they are oxidized to their corresponding sulfoxides. researchgate.net These oxidized products are often highly fluorescent, allowing for sensitive detection. This LC/electrochemistry/fluorescence method provides very low limits of detection, making it suitable for trace analysis. researchgate.net
Additionally, new kinetic spectrophotometric methods have been developed using phenothiazine derivatives. For instance, a method for determining the activity of acetylcholinesterase inhibitors was established based on the reaction kinetics involving phenothiazine compounds and their S-oxide metabolites. nuph.edu.ua Such methods offer promising alternatives to traditional analytical techniques for applications in environmental monitoring and chemical-toxicological analysis. nuph.edu.uanih.gov
Emerging Research Areas and Unexplored Scientific Avenues for this compound
While direct research on this compound is limited, the extensive investigation into its parent scaffold, phenothiazine, and related derivatives provides a strong foundation for predicting its potential applications and guiding future research. The unique butterfly-shaped, electron-rich structure of phenothiazines makes them a versatile platform for developing materials with a wide range of applications. rsc.orgresearchgate.net The introduction of a hydroxyl (-OH) group at the 2-position of the 10H-phenothiazine core, creating this compound, is expected to modulate its electronic properties and biological activity, opening up several promising, yet largely unexplored, avenues of scientific inquiry.
Antioxidant and Neuroprotective Potential: The phenothiazine core is a known antioxidant, capable of scavenging free radicals. nih.govrsc.org A quantum chemistry study has shown that in an aqueous solution, phenothiazine acts as an excellent antioxidant. rsc.org Research on a closely related compound, 10H-phenothiazin-2-yl-methanamine, has demonstrated its efficacy as an antioxidant and an inhibitor of radical chain oxidation. Furthermore, a series of phenothiazine derivatives were synthesized and evaluated as potent inhibitors of iron-dependent lipid peroxidation, with some showing cytoprotective effects in primary cultures of rat hippocampal neurons. nih.gov Given that the hydroxyl group can enhance radical-scavenging capabilities, this compound is a prime candidate for investigation as a potent antioxidant. This opens up possibilities for its use in studying and potentially mitigating conditions associated with oxidative stress, such as neurodegenerative diseases. nih.govnih.gov The ability of some phenothiazines to confer neuroprotection suggests that this compound could be explored for its effects on neuronal cell survival and function. nih.govmdpi.com
Anticancer and Photodynamic Therapy Agents: Phenothiazine derivatives have been increasingly studied for their anticancer properties, demonstrating activity against various cancer cell lines, including glioblastoma, lung adenocarcinoma, and breast cancer. mdpi.commdpi.com The mechanisms are diverse, often involving the induction of apoptosis and the targeting of multiple signaling pathways. mdpi.com The structural similarity of this compound to other biologically active phenothiazines makes it a compelling subject for anticancer research. nih.govresearchgate.net Additionally, the photoactive nature of phenothiazines has led to their investigation in photodynamic therapy (PDT). news-medical.netnih.gov These compounds can generate reactive oxygen species, such as singlet oxygen and superoxide (B77818) ions, upon irradiation, leading to localized cell death. nih.gov The specific substitution pattern of this compound may influence its photophysical properties, making it a novel candidate for development as a photosensitizer in targeted cancer therapies. news-medical.net
Materials Science and Optoelectronics: The unique optical and electronic properties of the phenothiazine scaffold have made it a building block for functional materials in optoelectronics. rsc.orgresearchgate.netrsc.org Derivatives have been used in organic solar cells, organic light-emitting diodes (OLEDs), and as hole-transporting materials in perovskite solar cells. researchgate.netacs.orgrsc.org The electron-rich sulfur and nitrogen atoms make phenothiazine a strong electron donor, and its non-planar structure helps to suppress the formation of aggregates. rsc.org Functionalization of the phenothiazine core allows for the tuning of its photoluminescence, electroluminescence, and electrochemical properties. researchgate.net The hydroxyl group on this compound could serve as a key site for further chemical modification, allowing for the synthesis of novel polymers and small molecules with tailored optoelectronic characteristics for next-generation electronic devices. researchgate.net
| Potential Research Area | Scientific Rationale | Unexplored Avenues for this compound |
|---|---|---|
| Antioxidant & Neuroprotection | The phenothiazine nucleus exhibits radical-scavenging properties. nih.govrsc.org Related derivatives show cytoprotective effects on neurons. nih.gov | Quantifying its antioxidant capacity compared to parent phenothiazine; investigating its ability to protect neuronal cells from oxidative stress-induced death. nih.govnih.gov |
| Anticancer Therapeutics | Many phenothiazine derivatives show cytotoxicity against various cancer cell lines. mdpi.commdpi.com The scaffold can be modified to target specific cellular pathways. nih.gov | Screening against a panel of cancer cell lines; exploring its mechanism of action (e.g., apoptosis induction, cell cycle arrest). |
| Photodynamic Therapy (PDT) | Phenothiazines can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation. news-medical.netnih.gov | Evaluating its quantum yield for singlet oxygen generation; assessing its efficacy as a PDT agent in vitro. |
| Organic Electronics | The phenothiazine core is an excellent electron donor for hole-transporting materials and organic semiconductors. rsc.orgacs.orgrsc.org | Synthesizing polymers and small molecules derived from this compound for use in organic solar cells and OLEDs. |
Challenges and Opportunities in Phenothiazine-Based Chemical Research
The field of phenothiazine chemistry, while rich with historical success and future potential, faces several challenges that researchers must address. Overcoming these hurdles presents significant opportunities for innovation and the development of new applications.
Challenges:
Synthesis and Functionalization: A primary challenge lies in the synthesis of phenothiazine derivatives with precise control over regioselectivity. The high reactivity of the scaffold can lead to competing side reactions, complicating the synthesis of specific isomers and requiring extensive purification steps. jmedchem.com Developing novel, efficient synthetic methodologies is crucial for creating diverse libraries of compounds for screening.
Solubility and Stability: Many phenothiazine derivatives suffer from poor solubility in aqueous media, which can limit their biological applications. news-medical.net Furthermore, aggregation in solution can quench fluorescence and reduce the efficacy of photoactive derivatives. news-medical.net Ensuring the stability of new compounds is also critical, as some derivatives can be prone to decomposition, which complicates their isolation and characterization. mdpi.com
Understanding Structure-Activity Relationships (SAR): While many phenothiazine derivatives have been synthesized, a comprehensive understanding of how specific structural modifications impact their biological or material properties is often lacking. mdpi.comnih.gov For instance, the position and nature of substituents on the phenothiazine core can dramatically alter activity, but predicting these effects remains a challenge. nih.gov Systematic SAR studies are needed to guide the rational design of next-generation compounds. researchgate.net
Biological Complexity and Off-Target Effects: In medicinal applications, the broad biological activity of phenothiazines can be a double-edged sword. While it allows for repurposing, it also means a higher risk of off-target effects. Designing derivatives with high selectivity for a specific biological target (e.g., a particular enzyme or receptor) while minimizing interactions with others is a major hurdle in drug development.
Opportunities:
Molecular Hybridization: A significant opportunity lies in the molecular hybridization approach, which involves combining the phenothiazine scaffold with other pharmacophores to create hybrid molecules with improved efficacy or novel mechanisms of action. mdpi.com This strategy has shown promise in developing new anticancer, antimicrobial, and anti-Alzheimer's agents. nih.gov
Advanced Materials Development: The versatility of the phenothiazine core presents vast opportunities in materials science. researchgate.netrsc.org There is a growing interest in designing new phenothiazine-based materials for optoelectronics, including more efficient and stable components for solar cells and OLEDs. researchgate.netrsc.org Their unique fluorescent properties also make them ideal candidates for developing advanced chemosensors and imaging agents. rsc.org
Drug Repurposing: The established clinical use of many phenothiazine drugs provides a wealth of information that can be leveraged for drug repurposing. Identifying new anticancer or antimicrobial activities for existing drugs is a cost-effective and accelerated pathway to new therapies. nih.gov
Green Chemistry and Sustainable Synthesis: There is an opportunity to develop more environmentally friendly and sustainable methods for synthesizing phenothiazine derivatives. This includes the use of greener solvents, catalyst-based reactions, and processes that reduce waste and energy consumption, aligning with the growing emphasis on sustainable chemistry.
| Challenge | Associated Opportunity | Illustrative Research Direction |
|---|---|---|
| Complex Synthesis & Purification | Development of Novel Synthetic Methods | Designing new catalytic systems for regioselective functionalization of the phenothiazine core. jmedchem.com |
| Poor Aqueous Solubility & Aggregation | Creation of Advanced Formulations | Developing water-soluble phenothiazine derivatives or stable nano-dispersions for improved bioavailability and PDT applications. news-medical.net |
| Limited Structure-Activity Relationship (SAR) Data | Rational Drug & Material Design | Systematic synthesis and screening of derivative libraries to build predictive SAR models for targeted applications. nih.govresearchgate.net |
| Off-Target Biological Effects | Molecular Hybridization & Targeted Therapies | Fusing phenothiazine with highly specific targeting moieties to enhance selectivity and reduce side effects in anticancer therapy. mdpi.com |
| Environmental Impact of Synthesis | Adoption of Green Chemistry Principles | Exploring solvent-free or microwave-assisted reactions to synthesize phenothiazine compounds sustainably. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10H-phenothiazin-2-ol and its derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives like 4-[2-(4-Methoxyphenyl)-2H-tetrazol-5-yl]-1-{2-[(2-morpholin-4-ylethyl)amino]-10H-phenothiazin-10-yl}butan-2-ol are synthesized via Pd-catalyzed cross-coupling, followed by oxidation or reduction steps. Key steps include refluxing in dichloromethane, column chromatography (e.g., silica gel with chloroform:methanol gradients), and recrystallization from ethyl acetate .
Q. How are structural and purity characteristics of this compound derivatives validated?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and stereochemistry (e.g., δH 7.92 ppm for aromatic protons) .
- IR spectroscopy : Functional group identification (e.g., νmax 3374 cm⁻¹ for hydroxyl groups) .
- HPLC : Purity assessment using reverse-phase columns (e.g., 95% purity threshold) .
Advanced Research Questions
Q. How can stereochemical challenges in this compound derivatives be resolved during synthesis?
- Methodological Answer : Enantiomeric excess (ee) is determined via chiral HPLC (e.g., using Chiralpak AD-H columns) and circular dichroism (CD) spectroscopy. For example, (-)- and (+)-enantiomers of 1-(2-chloro-10H-phenothiazin-10-yl)-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butan-2-ol are separated with n-hexane:ethyl acetate (2:1) .
Q. What strategies mitigate competing oxidation pathways in phenothiazine-based systems?
- Methodological Answer : Controlled oxidation using m-CPBA (meta-chloroperbenzoic acid) at 0°C minimizes over-oxidation. Reaction progress is monitored via TLC and quenched with Na₂CO₃ to isolate intermediates like 5-oxido derivatives .
Q. How can contradictions in spectroscopic data or synthetic yields be analyzed?
- Methodological Answer : Reproducibility checks under identical conditions (solvent, temperature) are critical. For example, inconsistent ¹H NMR shifts (e.g., δC 125.3 vs. 125.9 ppm for C4a’’/C5a’’) may arise from solvent polarity or crystallinity differences. Cross-validation with X-ray crystallography or mass spectrometry (EI-MS) resolves ambiguities .
Q. What computational tools refine crystallographic data for this compound derivatives?
- Methodological Answer : SHELX software (e.g., SHELXL for refinement) processes high-resolution X-ray data. Parameters like R-factor convergence (e.g., R1 < 0.05) and twin-law corrections are applied for structures like 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (CCDC 2209381) .
Q. How do structural modifications influence the bioactivity of this compound analogs?
- Methodological Answer : Substituent effects are tested via in vitro assays. For example, 2-chloro derivatives show enhanced serotonin receptor affinity compared to methoxy analogs. Structure-activity relationships (SAR) are modeled using molecular docking (e.g., AutoDock Vina) and validated with IC₅₀ measurements .
Q. What synthetic routes optimize tetrazole-containing phenothiazine derivatives?
- Methodological Answer : Huisgen 1,3-dipolar cycloaddition between azides and nitriles generates tetrazole rings. For example, 4-[2-(4-Methoxyphenyl)-2H-tetrazol-5-yl] derivatives are synthesized using NaN₃ and ZnBr₂ catalysis in DMF at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
